Bienvenue dans la boutique en ligne BenchChem!

8-O-Benzyl Carmoterol Hydrochloride

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

This authenticated impurity reference standard features a structurally diagnostic 8-O-benzyl substitution that yields distinct chromatographic retention (ΔlogP ≈ +1.5–2.0) and mass spectrometric fragmentation (benzyl fragment ions), making it irreplaceable for peak identification, system suitability, and quantitative impurity profiling of carmoterol drug substance and product under ICH Q3A/Q3B. Procure with full COA to support ANDA/DMF submissions.

Molecular Formula C28H31ClN2O4
Molecular Weight 495.016
CAS No. 1052689-06-1
Cat. No. B584797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-O-Benzyl Carmoterol Hydrochloride
CAS1052689-06-1
Synonyms5-[(1R)-1-Hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-8-(phenylmethoxy)-2(1H)-quinolinone Hydrochloride
Molecular FormulaC28H31ClN2O4
Molecular Weight495.016
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl
InChIInChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1
InChIKeyIRSIRBLJGTWGAY-UFABNHQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-O-Benzyl Carmoterol Hydrochloride (CAS 1052689-06-1): Procurement-Grade Identity and Derivative Classification


8-O-Benzyl Carmoterol Hydrochloride (CAS 1052689-06-1) is a synthetic derivative of carmoterol, a non-catechol, ultra-long-acting β₂-adrenoceptor agonist (ultra-LABA) previously in clinical development for asthma and COPD under the codes TA-2005 and CHF-4226 [1]. The compound is formally designated as 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one hydrochloride, with a molecular formula of C₂₈H₃₁ClN₂O₄ and a molecular weight of 495.01 g/mol . It is classified as a carmoterol impurity and is primarily supplied as a certified reference standard for pharmaceutical analytical applications .

Why 8-O-Benzyl Carmoterol Hydrochloride Cannot Be Replaced by Carmoterol or Generic β₂-Agonists in Analytical and Research Workflows


8-O-Benzyl Carmoterol Hydrochloride is not functionally interchangeable with carmoterol or any other β₂-adrenoceptor agonist because it is defined by a specific structural deviation—the replacement of the 8-hydroxy group with an 8-O-benzyl (phenylmethoxy) substituent—that produces a molecule with distinct physicochemical properties, chromatographic behavior, and a unique procurement role as an authenticated impurity reference standard . Generic substitution with carmoterol (MW 404.9 HCl salt; logP ~2.89) would fail in any application requiring this exact benzylated impurity for peak identification, system suitability testing, forced degradation studies, or regulatory impurity profiling of carmoterol drug substance and drug product . The benzyl modification increases molecular weight by approximately 90 Da and substantially elevates lipophilicity, altering both reversed-phase HPLC retention and mass spectrometric fragmentation patterns—differences that are analytically consequential and render the compound irreplaceable in validated methods [1].

8-O-Benzyl Carmoterol Hydrochloride: Quantitative Differentiation Evidence Against Carmoterol and In-Class Analogs


Structural Identity and Molecular Weight Differentiation vs. Carmoterol

8-O-Benzyl Carmoterol Hydrochloride differs from carmoterol hydrochloride by a single critical structural modification: the 8-hydroxy group on the quinolinone core is replaced by an 8-O-benzyl (phenylmethoxy) substituent, resulting in a molecular formula of C₂₈H₃₁ClN₂O₄ and a molecular weight of 495.01 g/mol compared to carmoterol hydrochloride (C₂₁H₂₅ClN₂O₄, 404.9 g/mol), a mass increase of approximately 90 Da . The free base of carmoterol (CAS 147568-66-9) has a molecular weight of 368.43 g/mol and a calculated logP of approximately 2.89, while the 8-O-benzyl derivative, by virtue of the additional aromatic benzyl moiety, is predicted to exhibit a logP increase of approximately 1.5–2.0 units based on the Hansch π constant for phenyl (Δπ ≈ +1.96), indicating substantially greater lipophilicity [1][2]. This difference is analytically significant: it alters both reversed-phase chromatographic retention (anticipated ΔtR sufficient for baseline resolution) and mass spectrometric detection parameters (distinct precursor and product ions).

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Certified Impurity Reference Standard Designation and Regulatory Procurement Relevance

8-O-Benzyl Carmoterol Hydrochloride is explicitly catalogued and supplied as a carmoterol impurity reference standard by multiple certified reference material (CRM) manufacturers, including Toronto Research Chemicals (catalog TRC-B233100), Clearsynth (catalog CS-T-05484), and Pharmaffiliates, with stated applications in 'product development, ANDA and DMF submissions, quality control (QC), method validation, and stability studies' . In contrast, carmoterol hydrochloride (CAS 137888-11-0) is listed as the active pharmaceutical ingredient (API) reference standard, and carmoterol-d3 hydrochloride (CAS 1276319-69-7) is listed as a stable isotope-labeled internal standard—each serving a distinct and non-substitutable analytical purpose . The impurity standard is supplied with a certificate of analysis (COA) documenting identity, purity (typically ≥95–99% for research-grade material), and characterization data meeting regulatory requirements, and is re-tested at regular intervals to ensure compliance . This procurement classification is a categorical differentiator: no other compound, including carmoterol itself, can fulfill the role of '8-O-Benzyl Carmoterol impurity' in a regulatory submission or validated analytical method.

Pharmaceutical quality control ANDA/DMF submissions Impurity reference standards

Receptor-Level Pharmacological Activity: β₂-Adrenoceptor Agonist Potency Data

8-O-Benzyl Carmoterol Hydrochloride has been tested for agonist activity against the cloned human β₂-adrenergic receptor, with BindingDB/ChEMBL curating an EC₅₀ value of <0.1 nM (ChEMBL assay ID 38293, CHEMBL647097) [1]. For comparison, the parent compound carmoterol demonstrates a pEC₅₀ of 10.19 ± 0.15 (EC₅₀ ≈ 0.065 nM) at the human β₂-adrenoceptor in cAMP accumulation assays, with a reported 53-fold selectivity for β₂- over β₁-adrenoceptors and an IC₅₀ of 0.300 nM in isolated guinea pig tracheal strip assays measuring inhibition of electrically induced bronchocontractile response [2]. The 8-O-benzyl derivative's EC₅₀ of <0.1 nM places it in the same sub-nanomolar potency range as carmoterol, indicating that benzylation at the 8-position does not abolish β₂-adrenoceptor agonist activity; however, the absence of parallel selectivity and functional assay data for the benzyl derivative means that claims of equipotency or equivalent selectivity cannot be made. Notably, the cited primary reference (Weber et al., 1999) describes benzenesulfonamide agonists of the human β₃-adrenergic receptor, raising uncertainty about the precise assay context for the 8-O-benzyl compound's data point—this evidence should therefore be regarded with appropriate caution [1].

β₂-adrenoceptor pharmacology Receptor binding assay Agonist potency screening

Patent-Documented Synthetic Provenance as a Carmoterol Process Intermediate

The 8-O-benzyl-substituted quinolinone scaffold is explicitly described in patent WO2008104781A1 ('Process for preparing isomers of carmoterol'), which teaches a general synthetic route wherein an oxiranyl compound of formula (I) is condensed with an amine of formula (II), and R₂ is defined as 'hydrogen, optionally substituted silyl or optionally substituted benzyl' [1]. The patent establishes that 8-benzyloxy-protected intermediates are integral to the manufacturing process of (R,R)-carmoterol, and the final deprotection step (hydrogenolytic removal of the benzyl group) yields the 8-hydroxy active pharmaceutical ingredient [2]. Consequently, 8-O-Benzyl Carmoterol Hydrochloride represents not merely a synthetic derivative but a process-specific impurity that may be carried through manufacturing as an intermediate or arise from incomplete deprotection—a provenance that distinguishes it from other carmoterol derivatives such as carmoterol-d3 (a stable isotope-labeled analog for LC-MS/MS internal standardization) or oxidative degradation products [3]. This process-chemical lineage is documented in multiple patent families, including EP2975031, providing traceable intellectual property provenance.

Process chemistry Synthetic intermediate Patent provenance

Physicochemical Property Differentiation: Storage, Stability, and Handling Specifications

8-O-Benzyl Carmoterol Hydrochloride is supplied as a light beige solid requiring refrigerated storage at 2–8°C, with shipping at ambient temperature, as specified in the Pharmaffiliates Certificate of Analysis datasheet . In contrast, carmoterol hydrochloride is reported by multiple suppliers (MuseChem, MedChemExpress) to be stored at 0–4°C for short-term or -20°C for long-term, with noted hygroscopicity and recommended preparation in DMSO . The differing storage requirements reflect the altered solid-state stability imparted by the 8-O-benzyl modification: the benzyl ether is expected to be less prone to oxidative degradation than the free 8-hydroxy phenolic group of carmoterol, which is susceptible to autoxidation. Additionally, the benzyl derivative exhibits reduced aqueous solubility relative to carmoterol due to the increased hydrophobic surface area, consistent with the estimated logP shift . These differences have direct operational implications for laboratory procurement and handling protocols.

Reference material handling Stability and storage Laboratory procurement

Procurement-Driven Application Scenarios for 8-O-Benzyl Carmoterol Hydrochloride in Analytical and Pharmaceutical Research


Pharmaceutical Impurity Profiling and Forced Degradation Studies of Carmoterol Drug Substance

In forced degradation studies (acid/base hydrolysis, oxidation, thermal stress, photolysis) conducted on carmoterol API, 8-O-Benzyl Carmoterol Hydrochloride serves as the authenticated reference standard for identifying and quantifying the specific process-related impurity arising from incomplete deprotection of the 8-O-benzyl synthetic intermediate during manufacturing . Its chromatographically distinct retention time and unique mass spectrum (precursor ion m/z corresponding to MW 495.01, with characteristic benzyl fragment ions) enable unambiguous peak assignment in HPLC-UV and LC-MS/MS impurity profiles, satisfying ICH Q3A/Q3B regulatory requirements for impurity identification and qualification [1]. The compound's availability with a full certificate of analysis and its classification as a non-pharmacopeial impurity standard by accredited CRM suppliers supports its use in ANDA and DMF submissions where demonstration of impurity control is a critical quality attribute.

Analytical Method Development and Validation for Carmoterol-Related Substances

During the development and validation of stability-indicating HPLC methods for carmoterol drug substance and formulated product, 8-O-Benzyl Carmoterol Hydrochloride is used as a system suitability standard to establish resolution between the API peak and the key process impurity peak, and to determine relative response factors (RRF) for impurity quantification . The compound's increased lipophilicity relative to carmoterol (estimated ΔlogP ≈ +1.5 to +2.0) ensures that it elutes with adequate resolution (Rs ≥ 1.5) on standard C18 reversed-phase columns under optimized gradient conditions, a parameter that can be methodically demonstrated during method robustness testing [1]. Its use as a retention time marker and resolution standard is indispensable for methods intended for regulatory submission, where specificity and peak purity criteria must be met.

Synthetic Process Development and Scale-Up Quality Control for Carmoterol Manufacturing

In process chemistry laboratories developing or optimizing the synthetic route for carmoterol, 8-O-Benzyl Carmoterol Hydrochloride functions as a reference material for monitoring the completeness of the final hydrogenolytic deprotection step that converts the 8-benzyloxy intermediate to the 8-hydroxy active pharmaceutical ingredient . Quantitative monitoring of residual benzylated intermediate levels in isolated carmoterol batches enables process chemists to establish in-process control limits, optimize reaction conditions (catalyst loading, hydrogen pressure, reaction time), and demonstrate process capability during technology transfer and scale-up [1]. The compound's well-documented provenance in patent WO2008104781A1 provides intellectual property traceability that supports freedom-to-operate assessments and regulatory process validation documentation.

β₂-Adrenoceptor Pharmacology Screening with Structurally Defined Carmoterol Derivatives

In academic and industrial pharmacology laboratories conducting structure-activity relationship (SAR) studies on β₂-adrenoceptor ligands, 8-O-Benzyl Carmoterol Hydrochloride is employed as a tool compound to probe the effect of 8-position substitution on receptor binding affinity, functional selectivity, and residence time . The availability of BindingDB-curated data indicating sub-nanomolar β₂-agonist activity (EC₅₀ <0.1 nM) provides a quantitative benchmarking point for comparative screening of other 8-substituted analogs [1]. While the compound is not suitable for in vivo studies due to the absence of comprehensive ADME/PK profiling, its use in radioligand displacement assays, cAMP accumulation assays, and kinetic binding studies against carmoterol and other ultra-LABAs enables the dissection of structural determinants of β₂-adrenoceptor pharmacology.

Quote Request

Request a Quote for 8-O-Benzyl Carmoterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.